7-Methoxy-3-phenyl-1,2,4-benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-phenyl-1,2,4-benzotriazine is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a benzene ring fused with a triazine ring, with a methoxy group at the 7th position and a phenyl group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-benzotriazines, including 7-Methoxy-3-phenyl-1,2,4-benzotriazine, can be achieved through various methods. One common method involves the intramolecular cyclization of N-(2-aminoaryl)hydrazides. This process typically starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. The resulting intermediate undergoes intramolecular heterocyclization to form 1,4-dihydrobenzotriazines, which are then oxidized to yield the final benzotriazine product .
Industrial Production Methods
Industrial production of 1,2,4-benzotriazines often involves large-scale cyclization reactions using similar methods as described above. The use of catalysts such as copper (I) iodide and bases like cesium carbonate can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-phenyl-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinyl radicals.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzotriazinyl radicals, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-phenyl-1,2,4-benzotriazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including supramolecular organic materials and liquid crystalline phases
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-phenyl-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can form stable benzotriazinyl radicals, which can interact with biological molecules and disrupt their normal function. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1,2,4-benzotriazine: Similar structure but lacks the methoxy group at the 7th position.
7-Methoxy-1,2,4-benzotriazine: Similar structure but lacks the phenyl group at the 3rd position.
3,5-Diphenyl-1,2,4-benzotriazine: Contains an additional phenyl group at the 5th position.
Uniqueness
7-Methoxy-3-phenyl-1,2,4-benzotriazine is unique due to the presence of both the methoxy group at the 7th position and the phenyl group at the 3rd position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
81817-15-4 |
---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
7-methoxy-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H11N3O/c1-18-11-7-8-12-13(9-11)16-17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
SEQRUBMBSJQTAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.